molecular formula C14H17N3O2 B6361801 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240570-45-9

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B6361801
CAS RN: 1240570-45-9
M. Wt: 259.30 g/mol
InChI Key: RNMRUENHTUHHSL-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, also known as 4-tert-Butylphenylmethyl-4-nitropyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that is insoluble in water and slightly soluble in organic solvents. It has a molecular weight of 256.27 g/mol and a melting point of 88-90 °C. The chemical structure of 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole is shown in Figure 1.

Scientific Research Applications

Synthesis and Medicinal Perspective

Pyrazole derivatives, especially those with methyl substitution like 1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole, are potent medicinal scaffolds exhibiting a broad spectrum of biological activities. These compounds have been synthesized and analyzed for their significant medicinal importance, showing promise in various therapeutic areas. The synthetic approaches for these derivatives are diverse, highlighting their flexibility in drug design and development. Researchers aim to generate new leads with high efficacy and reduced microbial resistance by exploiting the pyrazole nucleus (Sharma et al., 2021).

Therapeutic Applications

Pyrazolines, including pyrazole derivatives, are recognized for their significant therapeutic properties. These compounds have been found to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility as pharmacological agents makes them a focal point of research, aiming to harness their potential for developing novel therapeutic agents. The exploration of pyrazoline derivatives has led to insights into their structure-activity relationships, providing a foundation for the design of more effective and selective drugs (Shaaban et al., 2012).

Role in Anti-Inflammatory and Antiviral Drug Design

The pyrazole scaffold has proven effective as an anti-viral and anti-inflammatory therapeutic against multiple targets. Its incorporation into various pharmacophores has led to the development of novel potent therapeutic agents, showcasing the potential of pyrazole derivatives in extending the categories of heterocyclic systems. These strategies provide valuable information for further drug development, emphasizing the centrality of pyrazole scaffolds in medicinal chemistry (Karati et al., 2022).

Multicomponent Synthesis for Bioactive Derivatives

The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) highlights the efficiency and versatility of this approach in medicinal chemistry. Recent developments in this area have facilitated the creation of pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant activities, among others. This method's popularity underscores the significance of pyrazole as a privileged N-heterocycle in the development of therapeutic agents (Becerra et al., 2022).

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)9-16-10-13(8-15-16)17(18)19/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMRUENHTUHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole

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